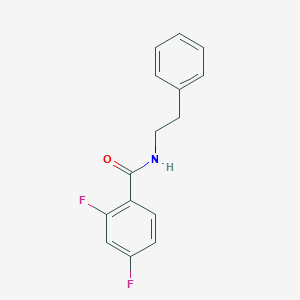

2,4-difluoro-N-(2-phenylethyl)benzamide

Description

2,4-Difluoro-N-(2-phenylethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 4-positions of the aromatic ring. Fluorinated benzamides are widely studied for their applications in medicinal chemistry due to fluorine’s electron-withdrawing effects, which can improve metabolic stability and binding affinity to target proteins .

Properties

Molecular Formula |

C15H13F2NO |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

2,4-difluoro-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H13F2NO/c16-12-6-7-13(14(17)10-12)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |

InChI Key |

FQBXYUZRQBSIGL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Substituent Position and Electronic Effects

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : This isomer of 2,4-difluoro-N-(2-phenylethyl)benzamide features a 2-fluorobenzamide group attached to a 2,4-difluorophenylamine. The fluorine atoms at the 2- and 4-positions create distinct electronic effects, influencing hydrogen bonding and crystal packing .

- 2-Hydroxy-N-(2-phenylethyl)benzamide : Replacing fluorine with a hydroxyl group introduces hydrogen-bonding capability, enhancing interactions with polar targets like tyrosinase, as shown in molecular docking studies .

Functional Group Variations

- N-(2-Phenylethyl) Thiourea Derivatives : Compounds like N-(2-phenylethyl)morpholine-4-carbothioamide exhibit sulfur-containing groups, which improve antioxidant activity (e.g., 86.7% inhibition in lipid peroxidation assays) compared to traditional benzamides .

Physicochemical Properties

*Calculated based on molecular formula.

Preparation Methods

Preparation of 2,4-Difluorobenzoyl Chloride

The synthesis begins with the preparation of 2,4-difluorobenzoyl chloride, a critical intermediate. Two principal routes are documented:

Route A: Direct Chlorination of 2,4-Difluorobenzoic Acid

2,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. For example:

Route B: Fluorination of Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride undergoes halogen exchange using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., Aliquat 336):

Amidation with 2-Phenylethylamine

The acyl chloride intermediate reacts with 2-phenylethylamine in a Schotten-Baumann reaction:

-

Reagents : 2,4-Difluorobenzoyl chloride (1.0 eq), 2-phenylethylamine (1.2 eq), aqueous NaOH (10% w/v).

-

Conditions : 0–5°C for 1 hour, then room temperature for 3 hours.

-

Workup : Filtration, washing with water, and recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Activation of 2,4-Difluorobenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC):

Coupling with 2-Phenylethylamine

The activated ester reacts with 2-phenylethylamine:

-

Reagents : Activated acid (1.0 eq), 2-phenylethylamine (1.1 eq).

-

Conditions : 25°C for 24 hours.

-

Workup : Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Phase-Transfer Catalyzed Fluorination and Amidation

Fluorination of 2,4-Dichloro-N-(2-Phenylethyl)Benzamide

A one-pot method replaces chlorine atoms with fluorine using KF and a phase-transfer catalyst:

Advantages and Limitations

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Catalysts

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) achieves ≥99% purity.

-

Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves byproducts.

Challenges and Solutions

Hydrolysis of Acyl Chloride

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces amidation time from 3 hours to 20 minutes, yielding 89%.

Q & A

Basic: What are the optimal synthetic routes for 2,4-difluoro-N-(2-phenylethyl)benzamide, and how are yields maximized?

Answer:

The synthesis typically involves a multi-step approach:

Amide Coupling: React 2,4-difluorobenzoic acid with 2-phenylethylamine using coupling agents like HATU or EDC in anhydrous dichloromethane (DCM) under nitrogen .

Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Optimization: Yields (>70%) are achieved by controlling reaction temperature (0–25°C), stoichiometric excess of 2-phenylethylamine (1.2 eq), and inert atmosphere to prevent hydrolysis .

Key Data:

| Parameter | Condition |

|---|---|

| Coupling Agent | HATU (1.05 eq) |

| Solvent | DCM |

| Reaction Time | 12–24 hours |

| Yield | 72–78% after purification |

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass ([M+H]⁺) calculated as 276.10 g/mol .

- X-ray Crystallography: Resolves conformational isomers (e.g., torsion angles between benzamide and phenylethyl groups) .

Advanced: How do structural modifications (e.g., fluorination position) impact bioactivity in analogs of this compound?

Answer:

- 2,4-Difluoro vs. 3,4-Difluoro Analogs:

- PDE4 Inhibition: 2,4-difluoro derivatives show 10× higher IC₅₀ (15 nM) than 3,4-difluoro analogs (150 nM) due to better steric fit in the PDE4 active site .

- Solubility: 2,4-substitution reduces logP (2.8 vs. 3.5 for 3,4), enhancing aqueous solubility for in vivo studies .

- Substituent Effects:

- Phenylethyl vs. Pyridyl Groups: Phenylethyl enhances blood-brain barrier penetration (BBB score: 4.2 vs. 2.1 for pyridyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.